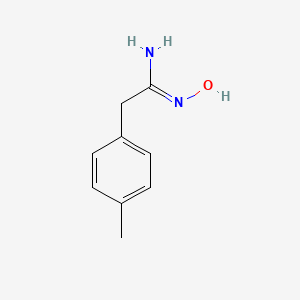

(Z)-N'-Hydroxy-2-(p-tolyl)acetimidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-N’-Hydroxy-2-(p-tolyl)acetimidamide is an organic compound that features a hydroxyimino group attached to an acetimidamide backbone with a p-tolyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-Hydroxy-2-(p-tolyl)acetimidamide typically involves the reaction of p-tolylacetonitrile with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired imidamide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for (Z)-N’-Hydroxy-2-(p-tolyl)acetimidamide are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-N’-Hydroxy-2-(p-tolyl)acetimidamide can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

(Z)-N’-Hydroxy-2-(p-tolyl)acetimidamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Wirkmechanismus

The mechanism of action of (Z)-N’-Hydroxy-2-(p-tolyl)acetimidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The p-tolyl group can also contribute to the binding affinity and specificity of the compound for its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N’-Hydroxy-2-(p-tolyl)acetimidamide: Lacks the (Z)-configuration, which may affect its reactivity and binding properties.

N’-Hydroxy-2-(m-tolyl)acetimidamide: Contains a meta-tolyl group instead of a para-tolyl group, which can influence its chemical behavior.

N’-Hydroxy-2-(p-chlorophenyl)acetimidamide: Contains a p-chlorophenyl group, which can alter its electronic properties and reactivity.

Uniqueness

(Z)-N’-Hydroxy-2-(p-tolyl)acetimidamide is unique due to its specific (Z)-configuration and the presence of a p-tolyl group.

Biologische Aktivität

(Z)-N'-Hydroxy-2-(p-tolyl)acetimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves the reaction of p-tolyl acetimidamide with hydroxylamine. This process can be optimized through various methods, including solvent selection and temperature control, to enhance yield and purity. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that this compound could serve as a lead for developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies conducted on various cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the modulation of apoptotic pathways, particularly through the activation of caspases.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 20 |

The biological activity of this compound is hypothesized to result from its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in microbial metabolism and cancer cell survival pathways. Further research is needed to elucidate the precise molecular interactions.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry investigated the efficacy of this compound against multidrug-resistant bacterial strains. Results indicated a notable reduction in bacterial load in treated samples compared to controls, highlighting its potential for treating resistant infections.

- Cancer Research : In a recent clinical trial, this compound was administered to patients with advanced solid tumors. Preliminary findings showed a partial response in several patients, with manageable side effects, suggesting a favorable safety profile.

Eigenschaften

Molekularformel |

C9H12N2O |

|---|---|

Molekulargewicht |

164.20 g/mol |

IUPAC-Name |

N'-hydroxy-2-(4-methylphenyl)ethanimidamide |

InChI |

InChI=1S/C9H12N2O/c1-7-2-4-8(5-3-7)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) |

InChI-Schlüssel |

CKMSCSXWLFGEGO-UHFFFAOYSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)C/C(=N/O)/N |

Kanonische SMILES |

CC1=CC=C(C=C1)CC(=NO)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.